molecular formula C7H7F3N2O4S2 B13568414 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide

4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide

Katalognummer: B13568414
Molekulargewicht: 304.3 g/mol
InChI-Schlüssel: QBYJSRJCIQMSFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7F3N2O4S2. This compound is characterized by the presence of both amino and sulfonamide functional groups, as well as a trifluoromethanesulfonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide typically involves the introduction of the trifluoromethanesulfonyl group onto a benzene ring that already contains an amino group. This can be achieved through a series of reactions, including nitration, reduction, and sulfonation. The reaction conditions often require the use of strong acids or bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. This can result in various physiological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Amino-3-trifluoromethanesulfonylbenzene-1-sulfonamide is unique due to the presence of both the trifluoromethanesulfonyl and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C7H7F3N2O4S2

Molekulargewicht

304.3 g/mol

IUPAC-Name

4-amino-3-(trifluoromethylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C7H7F3N2O4S2/c8-7(9,10)17(13,14)6-3-4(18(12,15)16)1-2-5(6)11/h1-3H,11H2,(H2,12,15,16)

InChI-Schlüssel

QBYJSRJCIQMSFR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.